molecular formula C31H35N5O6 B12601011 Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine CAS No. 644997-14-8

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine

Katalognummer: B12601011
CAS-Nummer: 644997-14-8
Molekulargewicht: 573.6 g/mol
InChI-Schlüssel: WIHJBQQYVDHWGH-TWJOJJKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine is a synthetic peptide composed of glycine and D-phenylalanine residues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction of any oxidized forms can regenerate the original peptide.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various acylated or alkylated peptides.

Wissenschaftliche Forschungsanwendungen

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine has several applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: It may be utilized in the production of peptide-based materials and bioactive compounds.

Wirkmechanismus

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and effects depend on the specific biological context and target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylalanine: An essential amino acid with a simpler structure.

    Glycyl-Phenylalanine: A dipeptide composed of glycine and phenylalanine.

    D-Phenylalanine: The D-isomer of phenylalanine, used in various biochemical studies.

Uniqueness

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine is unique due to its specific sequence and combination of glycine and D-phenylalanine residues. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

644997-14-8

Molekularformel

C31H35N5O6

Molekulargewicht

573.6 g/mol

IUPAC-Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H35N5O6/c32-19-27(37)34-25(17-22-12-6-2-7-13-22)30(40)36-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1

InChI-Schlüssel

WIHJBQQYVDHWGH-TWJOJJKGSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.